molecular formula C13H18BBrO2 B042421 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 138500-85-3

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B042421
CAS RN: 138500-85-3
M. Wt: 297 g/mol
InChI Key: CBUOGMOTDGNEAW-UHFFFAOYSA-N
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Description

This compound is a derivative of propionic acid . It has a molecular formula of C13H18BBrO2 . It is also known as 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 2-(4-bromomethyl phenyl) propionic acid involves several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde, performing chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether, and so on .


Molecular Structure Analysis

The molecular structure of this compound includes a bromomethyl group attached to a phenyl ring, which is further attached to a 1,3,2-dioxaborolane ring . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.996, a density of 1.3±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a melting point of 83-85°C .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The bromo functionality at position 4 in this compound provides a useful handle for halogen exchange or coupling chemistry. Researchers can leverage this feature to create novel derivatives with tailored properties. Additionally, the aldehyde group at position 3 allows for bench-stable derivatives, which can be further modified synthetically. The amide group at position 2 facilitates functionalization, making it valuable for drug development and medicinal chemistry .

Heterocycle Synthesis

Functionalized derivatives of thiophene, such as this compound, play a crucial role in the growth of materials for electronics and other technologies. Researchers can use it as a building block for synthesizing heterocyclic compounds. The presence of the bromo group opens up possibilities for diverse heterocyclization reactions, leading to new derivatives with unique properties .

Triazole Derivatives

Triazoles are essential due to their biomedical applications. This compound can serve as a precursor for synthesizing triazole derivatives. Triazoles exhibit antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects. Researchers can explore its reactivity in triazole formation, potentially yielding compounds with therapeutic potential .

Agrochemicals

Thiophene-derived molecules have applications in agrochemicals. By modifying this compound, researchers could develop novel pesticides, herbicides, or fungicides. The bromo group provides a convenient point for introducing functional groups that enhance bioactivity .

Materials Science

Functionalized thiophenes contribute to materials science. Researchers can explore the use of this compound in organic electronics, sensors, and optoelectronic devices. Its unique structure and reactivity make it an interesting candidate for designing new materials with specific properties .

Boron-Based Chemistry

As a boron-containing compound, it falls within the realm of boron-based chemistry. Researchers can investigate its reactivity in cross-coupling reactions, Suzuki-Miyaura couplings, and other transformations. The boron center offers opportunities for diverse functionalization, making it valuable in synthetic chemistry .

Safety and Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed and can cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

The primary target of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-(Bromomethyl)benzeneboronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions .

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with the electrophilic organic groups . In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of various pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in the field of organic synthesis, particularly in the creation of new drugs and materials .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound should be stored in a dark place, sealed, and dry to maintain its stability .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOGMOTDGNEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395701
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

138500-85-3
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Bromomethyl)benzeneboronic acid pinacol ester contribute to the detection of hydrogen peroxide in the fluorescent probe described in the research?

A1: In the probe described in the research paper [], 4-(Bromomethyl)benzeneboronic acid pinacol ester acts as the sensing unit. It is attached to an IR-780 hemicyanine fluorophore. When the probe encounters hydrogen peroxide, the phenylboronic acid pinacol ester undergoes oxidation. This reaction cleaves the bond between the sensing unit and the fluorophore, releasing the IR-780 hemicyanine (referred to as fluorophore 2 in the paper). The release of the fluorophore triggers a change in fluorescence, allowing for the detection of hydrogen peroxide. []

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